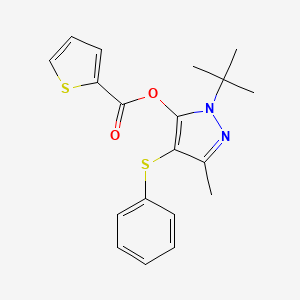![molecular formula C19H24N2O4S2 B3616725 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3616725.png)
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide is an organic compound with a complex structure that includes both sulfamoyl and phenoxy groups
Preparation Methods
The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-(tert-butylsulfamoyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with the amine: The phenoxy intermediate is then coupled with 3-methylsulfanylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and phenoxy derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the phenoxy group can interact with hydrophobic pockets, leading to inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide include:
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide: This compound has a similar structure but with an amino group instead of a sulfamoyl group.
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure but differ in the substituents attached to the phenyl rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-19(2,3)21-27(23,24)17-10-8-15(9-11-17)25-13-18(22)20-14-6-5-7-16(12-14)26-4/h5-12,21H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAUTOSZWMFOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-2-methoxy-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3616652.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3616662.png)

![1-[(2-fluorobenzyl)oxy]-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616674.png)

![1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616687.png)
![N-(4-methoxy-2-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3616693.png)
![(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE](/img/structure/B3616697.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3616702.png)
![5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3616703.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B3616717.png)
![N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide](/img/structure/B3616730.png)
![2-[4-Chloro-5-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B3616740.png)
![3-allyl-6-iodo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B3616744.png)
